2-(aminomethyl)quinazolin-4(3H)-one

Vue d'ensemble

Description

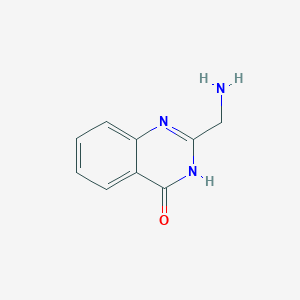

2-(aminomethyl)quinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a quinazolinone core with an aminomethyl group attached to the second position.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Visible Light-Induced Condensation Cyclization: A green and efficient method for synthesizing quinazolin-4(3H)-ones involves the condensation of 2-aminobenzamides and aldehydes under visible light irradiation.

Graphene Oxide Nanosheet Catalysis: Another method involves the use of graphene oxide nanosheets as a catalyst in an aqueous medium. This “on-water” synthesis starts from anthranilamide (2-aminobenzamide) and an aldehyde or ketone at room temperature.

Industrial Production Methods

Industrial production methods for 2-(aminomethyl)quinazolin-4(3H)-one are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications due to their efficiency and environmentally friendly nature.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: Quinazolinones can undergo oxidation reactions, often leading to the formation of quinazoline derivatives.

Reduction: Reduction of quinazolinones can yield dihydroquinazolinones.

Substitution: Quinazolinones can participate in substitution reactions, where various substituents can be introduced at different positions on the quinazolinone ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and TBHP.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Substitution reactions often involve halogenating agents, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline derivatives, while reduction can produce dihydroquinazolinones.

Applications De Recherche Scientifique

Chemistry: It serves as a building block for the synthesis of more complex quinazolinone derivatives.

Biology: Quinazolinones have shown potential as enzyme inhibitors and have been studied for their antimicrobial and antifungal properties.

Mécanisme D'action

The mechanism of action of 2-(aminomethyl)quinazolin-4(3H)-one depends on its specific application. In the context of its biological activity, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved can vary depending on the specific biological system being studied .

Comparaison Avec Des Composés Similaires

Similar Compounds

Quinazolin-4(3H)-one: The parent compound without the aminomethyl group.

2,3-Dihydroquinazolin-4(1H)-one: A reduced form of quinazolinone.

2-(2’-Hydroxyphenyl)-4(3H)-quinazolinone: A derivative with a hydroxyphenyl group.

Uniqueness

2-(aminomethyl)quinazolin-4(3H)-one is unique due to the presence of the aminomethyl group, which can influence its chemical reactivity and biological activity. This functional group can participate in additional interactions, such as hydrogen bonding, which can enhance its binding affinity to biological targets .

Activité Biologique

2-(Aminomethyl)quinazolin-4(3H)-one is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities, particularly in cancer treatment and enzyme inhibition. This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms, case studies, and research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : CHNO

- CAS Number : 437998-08-8

The compound features a quinazolinone core, which is known for its ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors. It has been shown to interact with multiple tyrosine kinases, which are critical in cell signaling pathways related to cancer progression.

Enzyme Inhibition

Research indicates that this compound acts as a non-competitive inhibitor against certain kinases such as CDK2 and EGFR, demonstrating significant potential in cancer therapeutics. The inhibition mechanism involves binding to the active site or allosteric sites of these enzymes, thereby preventing their normal function .

Anticancer Properties

Several studies have evaluated the cytotoxic effects of this compound on various cancer cell lines:

- Cytotoxicity Assays : In vitro studies have demonstrated that this compound exhibits IC values significantly lower than traditional chemotherapeutics like lapatinib against breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780) cell lines. For instance, some derivatives showed IC values as low as 0.20 µM, indicating potent anticancer activity .

| Compound | Cell Line | IC (µM) | Comparison |

|---|---|---|---|

| 2i | MCF-7 | 0.20 ± 0.02 | Lapatinib: 5.9 ± 0.74 |

| 3i | A2780 | 0.14 ± 0.03 | Lapatinib: 12.11 ± 1.03 |

Anticonvulsant Activity

In addition to anticancer properties, derivatives of quinazolin-4(3H)-one have been studied for their anticonvulsant effects. Some compounds demonstrated moderate to significant activity in animal models compared to diazepam, suggesting potential applications in epilepsy treatment .

Case Studies

- Cytotoxicity Against MCF-7 Cells :

- Anticonvulsant Screening :

Propriétés

IUPAC Name |

2-(aminomethyl)-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c10-5-8-11-7-4-2-1-3-6(7)9(13)12-8/h1-4H,5,10H2,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRVSYHWZXIPJJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40368393 | |

| Record name | 2-(aminomethyl)quinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

437998-08-8 | |

| Record name | 2-(Aminomethyl)-4(3H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=437998-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(aminomethyl)quinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2-(aminomethyl)quinazolin-4(3H)-one in medicinal chemistry?

A1: this compound serves as a crucial intermediate in synthesizing diverse quinazolinone derivatives []. Quinazolinones are a class of heterocyclic compounds known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the aminomethyl group at the 2-position of the quinazolinone core provides a versatile site for further chemical modifications, enabling the development of novel compounds with potentially enhanced biological profiles.

Q2: How is this compound synthesized?

A2: The synthesis of this compound involves a two-step reaction sequence starting from anthranilic acid [, ].

Q3: What are the potential applications of the synthesized quinazolinone derivatives?

A3: The research highlights the promising antimicrobial activity of the synthesized quinazolinone derivatives [, ]. These compounds were tested against various bacterial and fungal strains, demonstrating varying degrees of inhibitory effects. This suggests their potential application in the development of novel antimicrobial agents to combat infectious diseases. Further research is needed to explore their full therapeutic potential in preclinical and clinical settings.

Q4: What analytical techniques were used to characterize the synthesized compounds?

A4: The research papers employed a combination of spectroscopic techniques to characterize the structure of the synthesized compounds, including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique provided valuable information about the connectivity and environment of the atoms within the molecules, confirming the successful synthesis of the desired compounds [].

- Mass Spectrometry (MS): MS analysis was crucial in determining the molecular weight of the compounds and understanding their fragmentation patterns, further supporting their structural identification [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.